molecular formula C25H32ClN3O5S B2960860 3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216426-95-7

3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No. B2960860
CAS RN: 1216426-95-7
M. Wt: 522.06
InChI Key: WXBYYRMVIAHEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H32ClN3O5S and its molecular weight is 522.06. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

  • The research in the field of medicinal chemistry includes the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. One study outlined the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, focusing on cyclooxygenase inhibitors with significant COX-2 selectivity, demonstrating analgesic and anti-inflammatory activities (A. Abu‐Hashem et al., 2020).
  • Another study described the design, synthesis, and evaluation of anticancer activities of substituted benzamides against various cancer cell lines, showcasing moderate to excellent anticancer activities, highlighting the utility of structural modification for enhancing pharmacological profiles (B. Ravinaik et al., 2021).

Antimicrobial Activities

  • Investigations into antimicrobial activities have led to the development of benzimidazole, benzoxazole, and benzothiazole derivatives with broad-spectrum antimicrobial effects against bacterial and fungal strains. This study emphasizes the significance of structural diversification for achieving potent antimicrobial properties (Vikas Padalkar et al., 2014).

Analgesic and Anti-inflammatory Studies

  • Research has also focused on the synthesis of novel compounds for evaluating analgesic and anti-inflammatory activities. For example, new pyrazole and triazole derivatives bearing a dibromoquinazoline moiety were synthesized and assessed for their analgesic activity, underscoring the therapeutic potential of these scaffolds (H. Saad et al., 2011).

properties

IUPAC Name

3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S.ClH/c1-17-6-7-19-22(14-17)34-25(26-19)28(9-5-8-27-10-12-33-13-11-27)24(29)18-15-20(30-2)23(32-4)21(16-18)31-3;/h6-7,14-16H,5,8-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBYYRMVIAHEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

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